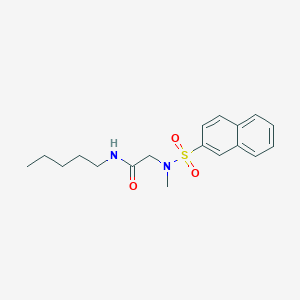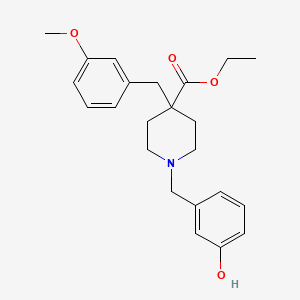![molecular formula C18H20ClNO2 B4653689 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide](/img/structure/B4653689.png)
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide
Descripción general
Descripción
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important cellular energy sensor that regulates numerous metabolic pathways in response to changes in energy status. A-769662 has been shown to have a variety of potential applications in scientific research, including the study of metabolic disorders, cancer, and neurodegenerative diseases.
Mecanismo De Acción
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide activates AMPK by binding to the γ-subunit of the AMPK complex, leading to conformational changes that promote phosphorylation of the α-subunit and subsequent activation of AMPK. AMPK activation by 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide leads to a variety of downstream effects, including increased glucose uptake and fatty acid oxidation, and inhibition of protein synthesis and cell growth.
Biochemical and Physiological Effects:
AMPK activation by 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including improved glucose uptake and insulin sensitivity, reduced body weight and improved lipid metabolism, inhibition of cancer cell growth and induction of apoptosis, and neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide has several advantages as a research tool, including its specificity for AMPK activation and its ability to activate AMPK in a dose-dependent manner. However, there are also limitations to the use of 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide in lab experiments, including its potential toxicity at high concentrations and its potential off-target effects.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide and its applications in scientific research. One potential direction is the development of more specific and potent AMPK activators, which could have even greater therapeutic potential in the treatment of metabolic disorders and cancer. Another potential direction is the study of the effects of 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide on other cellular pathways and signaling pathways, which could lead to the discovery of new targets for therapeutic intervention. Finally, the development of new animal models and screening assays could help to identify new applications for 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide and other AMPK activators.
Aplicaciones Científicas De Investigación
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide has been shown to have a variety of potential applications in scientific research, particularly in the study of metabolic disorders such as diabetes and obesity. AMPK activation by 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes, and to reduce body weight and improve lipid metabolism in obese animals. 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide has also been shown to have potential applications in the study of cancer, as AMPK activation has been shown to inhibit cancer cell growth and induce apoptosis. Additionally, 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12-7-8-15(11-16(12)19)18(21)20-9-10-22-17-13(2)5-4-6-14(17)3/h4-8,11H,9-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXHURSRGFEWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-5-chloro-N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B4653610.png)

![N,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4653623.png)
![4-[({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4653650.png)

![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4653671.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-butylpyrrolidin-2-one](/img/structure/B4653677.png)
![N-(2,5-dimethylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4653686.png)

![3,5-bis(difluoromethyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653701.png)
![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4653707.png)

![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4653722.png)
![methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653729.png)